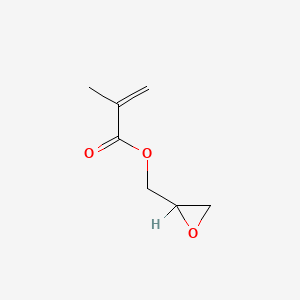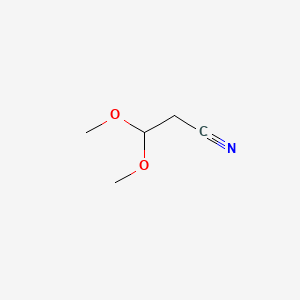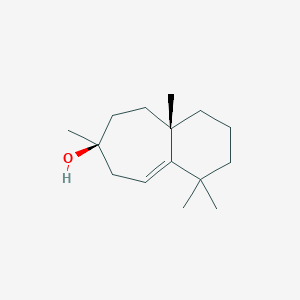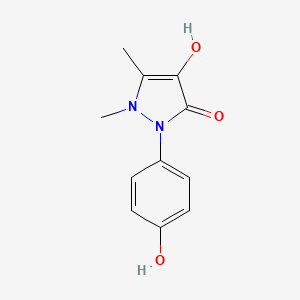
4,4'-Dihydroxyantipyrine
描述
. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Dihydroxyantipyrine can be synthesized through the oxidative deamination of aminopyrine . The process involves the use of specific reagents and conditions to achieve the desired product. The reaction typically requires a controlled environment to ensure the purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of 4,4’-Dihydroxyantipyrine involves large-scale synthesis using automated high-performance liquid chromatographic systems. These systems allow for the efficient separation and purification of the compound from its precursors and by-products .
化学反应分析
Types of Reactions: 4,4’-Dihydroxyantipyrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4,4’-Dihydroxyantipyrine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
4,4’-Dihydroxyantipyrine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is employed in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 4,4’-Dihydroxyantipyrine involves its interaction with specific molecular targets and pathways. As a metabolite of antipyrine, it is thought to act primarily in the central nervous system by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . This inhibition increases the pain threshold and exerts analgesic and antipyretic effects.
相似化合物的比较
4-Hydroxyantipyrine: A closely related compound with similar structural features and applications.
Norantipyrine: Another metabolite of antipyrine with distinct metabolic pathways.
3-Hydroxymethylantipyrine: A derivative with unique chemical properties and uses.
Uniqueness: 4,4’-Dihydroxyantipyrine is unique due to its dual hydroxyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-hydroxy-2-(4-hydroxyphenyl)-1,5-dimethylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-10(15)11(16)13(12(7)2)8-3-5-9(14)6-4-8/h3-6,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYDPBZSLDXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40993548 | |
| Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72732-51-5 | |
| Record name | 4,4'-Dihydroxyantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072732515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-(4-hydroxyphenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40993548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4,4'-dihydroxyantipyrine (DOHA) and how is it formed?
A: this compound (DOHA) is a major metabolite of the drug antipyrine. It is formed through the oxidative metabolism of antipyrine by specific enzymes in the cytochrome P450 family. [, , , ]
Q2: Why is the study of antipyrine and its metabolites like DOHA important in pharmacology?
A: Antipyrine is considered a model drug for studying drug metabolism in vivo. Analyzing its metabolic profile, including the formation of DOHA, helps researchers understand how different factors, such as genetic variations, diseases, and drug interactions, can influence drug-metabolizing enzymes. [, , , ]
Q3: Do different species metabolize antipyrine to form DOHA at the same rate?
A: No, the ratio of antipyrine metabolites, including DOHA, varies between species. For example, in humans, 4-hydroxyantipyrine is the main metabolite, while in rats, 3-hydroxymethylantipyrine and DOHA constitute a greater proportion. []
Q4: Can environmental factors or other drugs affect DOHA formation?
A: Yes, certain drugs and environmental factors can influence the activity of drug-metabolizing enzymes, thereby affecting the formation of DOHA. Studies have shown that enzyme inducers like phenobarbital increase the formation of DOHA, while inhibitors like 9-hydroxyellipticine and allylisopropylacetamide decrease its formation. [, , ]
Q5: How is DOHA quantified in biological samples?
A: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed techniques to quantify DOHA in biological samples such as urine, plasma, and bile. These methods often involve extraction procedures and comparison with authentic DOHA standards for accurate quantification. [, ]
Q6: Are there sex-related differences in the metabolism of antipyrine and the formation of DOHA?
A: Yes, research suggests that sex hormones can influence the activity of specific drug-metabolizing enzymes. Studies in dwarf goats have shown that testosterone can suppress the formation of DOHA, highlighting the impact of sex and hormonal status on drug metabolism. []
Q7: What are the implications of inter-individual variability in DOHA formation?
A: Inter-individual variability in DOHA formation reflects differences in drug-metabolizing enzyme activity, which can arise from genetic factors, environmental exposures, and disease states. This variability can influence drug efficacy and the risk of adverse effects. []
Q8: What is the significance of understanding the metabolic pathways of antipyrine and the formation of metabolites like DOHA?
A8: Gaining a deeper understanding of antipyrine metabolism, including the formation of DOHA, provides valuable insights into:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)
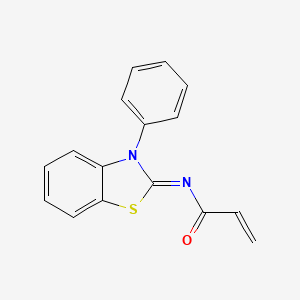
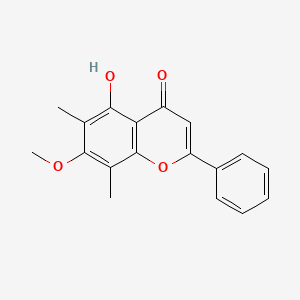
![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)

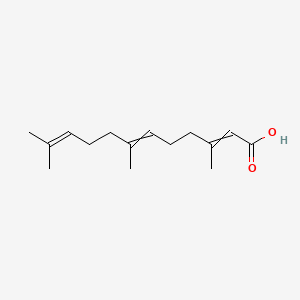
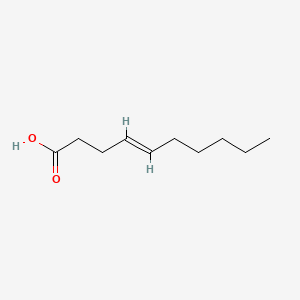
![5-(p-Tolylcarbamoylamino)-2-[4-(p-tolylcarbamoylamino)-2-sulfo-phenyl]benzenesulfonic acid](/img/structure/B1201775.png)
